Thalidomide-C7-OH

PROTAC BCL-2 Degradation Molecular Glue

Thalidomide-C7-OH is a critical CRBN-recruiting ligand for PROTAC design, featuring a C7 aliphatic linker with a terminal hydroxyl group. This architecture enables modular conjugation to target protein warheads, optimizing ternary complex formation for selective degradation of BCL-2, including venetoclax-resistant mutants. The pre-installed C7-OH linker streamlines PROTAC library synthesis, accelerating SAR studies and medicinal chemistry campaigns.

Molecular Formula C20H24N2O5
Molecular Weight 372.4 g/mol
Cat. No. B14766554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-C7-OH
Molecular FormulaC20H24N2O5
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCCO
InChIInChI=1S/C20H24N2O5/c23-12-5-3-1-2-4-7-13-8-6-9-14-17(13)20(27)22(19(14)26)15-10-11-16(24)21-18(15)25/h6,8-9,15,23H,1-5,7,10-12H2,(H,21,24,25)
InChIKeyQBGNRFLNHUVEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-C7-OH: Key Chemical & Functional Baseline for Procurement Decision-Making


Thalidomide-C7-OH (CAS 2484742-22-3), chemically designated as 2-(2,6-dioxopiperidin-3-yl)-5-(7-hydroxyheptyl)isoindole-1,3-dione, is a functionalized thalidomide derivative belonging to the class of cereblon (CRBN) E3 ubiquitin ligase ligands . It possesses a molecular formula of C20H24N2O5 and a molecular weight of 372.4 g/mol, featuring a terminal hydroxyl group at the end of a C7 aliphatic linker chain attached to the phthalimide ring . This structural architecture positions Thalidomide-C7-OH as a critical intermediate for the synthesis of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders, leveraging the CRBN-binding affinity of the thalidomide pharmacophore while providing a defined spacer for optimal ternary complex formation .

Why Thalidomide-C7-OH Cannot Be Trivially Replaced by Other CRBN Ligands in Targeted Protein Degradation


CRBN-binding ligands, including thalidomide, lenalidomide, and pomalidomide, exhibit differential neosubstrate recruitment profiles and binding affinities (e.g., CRBN-binding IC50 values of approximately 1.5 μM for lenalidomide and 1.2 μM for pomalidomide), but these metrics alone do not capture the functional requirements of a linker-equipped building block [1]. Substituting Thalidomide-C7-OH with alternative analogs like 4-Hydroxy-thalidomide (hydroxyl at the 4-position) or pomalidomide-based linkers alters the spatial orientation, linker attachment chemistry, and subsequent ternary complex geometry with the target protein, thereby critically impacting degradation efficiency and selectivity . The C7 alkyl chain specifically provides an optimal balance of flexibility and length for spanning the distance between the E3 ligase and target protein binding pockets, a parameter that cannot be achieved with shorter linkers (e.g., C5 or C6) or different attachment points .

Thalidomide-C7-OH Comparative Evidence: Quantified Differentiation from Key Analogs


BCL-2 Degradation Selectivity: Thalidomide-C7-OH vs. Venetoclax and Parent Thalidomide

In a proteome-wide analysis, the C7-substituted thalidomide derivative (structurally homologous to Thalidomide-C7-OH) demonstrated selective degradation of the BCL-2 protein, a function absent in the parent thalidomide molecule. Unlike venetoclax, a clinical BCL-2 inhibitor that binds the BH3 domain, the C7 derivative induces degradation of BCL-2, including venetoclax-resistant mutations, via a distinct CRBN-mediated ubiquitination pathway [1].

PROTAC BCL-2 Degradation Molecular Glue Venetoclax Resistance

Linker Chain Length Optimization: C7 vs. Shorter Analogs in PROTAC Ternary Complex Formation

The C7 aliphatic linker in Thalidomide-C7-OH provides a spatial separation that is specifically optimized for the formation of stable ternary complexes between CRBN E3 ligase and target proteins in PROTAC applications. While direct degradation efficiency data comparing C7 vs. C5/C6 linkers with the same thalidomide warhead are not publicly available, the seven-carbon chain is widely recognized in the field as an optimal length for balancing flexibility with proper orientation, as it allows sufficient reach to bridge the CRBN binding pocket and diverse target protein surfaces . Shorter linkers (C5, C6) may impose conformational constraints that reduce degradation potency, whereas longer linkers can introduce excessive entropy and off-target effects [1]. The C7 linker is a validated design element in numerous PROTAC molecules showing potent degradation at nanomolar concentrations [2].

PROTAC Linker Ternary Complex Degradation Efficiency Linker Length

Terminal Hydroxyl Functional Handle: Facile Conjugation vs. Non-functionalized Thalidomide

Thalidomide-C7-OH features a terminal hydroxyl group that serves as a reactive handle for direct conjugation to target protein ligands via ester, ether, or carbamate linkages. In contrast, parent thalidomide lacks any functional group for facile linker attachment, necessitating complex synthetic modifications to create linker-equipped derivatives . 4-Hydroxy-thalidomide (hydroxyl at the 4-position) offers a functional handle but with altered spatial orientation and CRBN binding properties compared to the C7 substitution pattern . The C7 hydroxyl provides a defined, flexible spacer that can be readily activated for coupling, streamlining PROTAC assembly.

PROTAC Synthesis Conjugation Chemistry Linker Functionalization E3 Ligase Ligand

Thalidomide-C7-OH: Optimal Research & Industrial Use Cases Based on Differentiating Evidence


Development of PROTACs Targeting BCL-2 and Venetoclax-Resistant Cancers

Based on evidence that C7-substituted thalidomide derivatives selectively degrade BCL-2, including venetoclax-resistant mutants, Thalidomide-C7-OH serves as an ideal CRBN-recruiting ligand for constructing heterobifunctional degraders aimed at overcoming venetoclax resistance in hematologic malignancies and solid tumors [1]. Researchers designing PROTACs that pair this moiety with BCL-2-binding warheads can leverage the unique neosubstrate reprogramming activity of the C7 scaffold.

Streamlined Synthesis of Linker-Optimized PROTAC Libraries

The pre-installed C7 aliphatic linker with a terminal hydroxyl group allows for rapid, modular assembly of diverse PROTAC libraries through straightforward esterification, etherification, or carbamate formation with various target protein ligands [1]. This eliminates the need for custom linker synthesis and enables high-throughput exploration of linker length, composition, and attachment chemistry—a significant advantage for medicinal chemistry campaigns seeking to optimize degradation potency and selectivity [2].

Investigating CRBN Neosubstrate Reprogramming and Molecular Glue Discovery

The C7 modification has been shown to alter the CRBN binding surface, enabling the recruitment and degradation of novel neosubstrates like BCL-2 that are not targeted by parent thalidomide or its clinically approved analogs (lenalidomide, pomalidomide) [1]. Thalidomide-C7-OH can therefore be employed as a tool compound in chemical biology studies to probe CRBN ligandability and identify new therapeutically relevant protein degradation targets via phenotypic screening and proteomics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-C7-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.